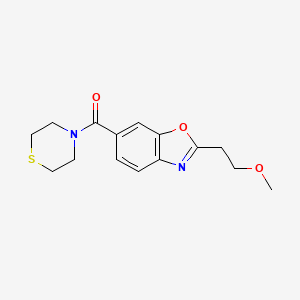

![molecular formula C18H21N3O B5540729 1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound belongs to the class of benzimidazole derivatives and is currently under investigation for its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

Oxidation of Benzimidazoles : Research has explored the oxidation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles, which includes derivatives of 1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole. This research found that treating these compounds with potassium permanganate forms a carboxylic acid salt, shedding light on the chemical properties and potential applications of these compounds in synthesis and chemical reactions (El’chaninov, Simonov, & Simkin, 1982).

Synthesis of Aldehydes and Ketones : Aldehydes and ketones of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazole series, closely related to the compound , have been synthesized. These processes involved N-methylation and formylation, highlighting the compound's versatility in forming various chemical derivatives (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Biological Applications

5-HT7 Receptor Antagonists : A series of piperazin-1-yl substituted heterobiaryls, similar in structure to 1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole, were synthesized as ligands for the 5-HT7 receptors. These studies are crucial for understanding the structural features affecting the 5-HT7 binding affinity, which has implications in neurological and psychiatric disorders (Strekowski et al., 2016).

Antimicrobial Activity : Novel furyl and benzimidazole substituted benzyl ethers have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are significant for the development of new antimicrobial agents, potentially including derivatives of 1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole (Güven et al., 2007).

Materials Science

- Corrosion Inhibitors for Steel : Benzimidazole derivatives, related to the compound , have been studied as corrosion inhibitors for N80 steel in hydrochloric acid. This research is vital for industrial applications, particularly in enhancing the durability and lifespan of steel in corrosive environments (Yadav et al., 2016).

Cancer Research

- Potential Antitumor Agents : Novel benzothiazole, benzimidazole, and benzoxazole derivatives, including structures similar to 1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole, have been synthesized and evaluated for their anticancer properties. This research opens avenues for the development of new chemotherapeutic agents (Xiang et al., 2012).

Antifungal Activity

- Synthesis and Antifungal Screening : Novel benzimidazole derivatives have been synthesized and evaluated for their antifungal activity, contributing to the search for more effective antifungal drugs (Gadhave, Vichare, & Joshi, 2012).

Eigenschaften

IUPAC Name |

1-methyl-2-[5-(piperidin-1-ylmethyl)furan-2-yl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-20-16-8-4-3-7-15(16)19-18(20)17-10-9-14(22-17)13-21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZKNAIDXUVRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)CN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-[5-(piperidin-1-ylmethyl)furan-2-yl]-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)

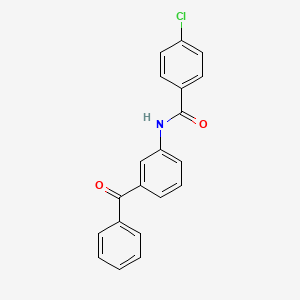

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

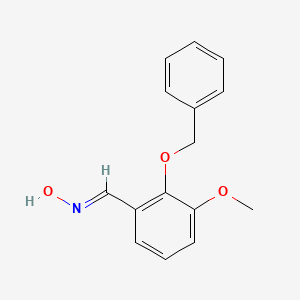

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

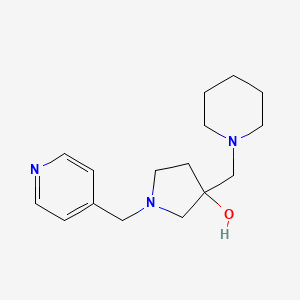

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)